molecular formula C13H19NO2 B11963776 ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate CAS No. 21552-58-9

ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate

Cat. No.: B11963776
CAS No.: 21552-58-9
M. Wt: 221.29 g/mol
InChI Key: MZHYGGYUFBUFDV-UHFFFAOYSA-N
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Description

Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylpropan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug interactions.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cholinesterase enzymes, which are crucial for neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate
  • Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate
  • 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide

Uniqueness

Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

21552-58-9

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)14-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15)

InChI Key

MZHYGGYUFBUFDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C)CC1=CC=CC=C1

Origin of Product

United States

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